4-[(4-Bromophenyl)ethynyl]benzonitrile
Description
4-[(4-Bromophenyl)ethynyl]benzonitrile is a conjugated organic compound featuring a rigid ethynyl (–C≡C–) spacer bridging a 4-bromophenyl group and a benzonitrile moiety. This structure confers significant π-electron delocalization, making it a candidate for nonlinear optical (NLO) applications, organic electronics, and pharmaceutical intermediates .
Properties
CAS No. |
135529-38-3 |
|---|---|
Molecular Formula |
C15H8BrN |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C15H8BrN/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-10H |
InChI Key |
NRUIHUQSHABEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nonlinear Optical (NLO) Performance
Chalcone Derivatives
The chalcone derivative (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, with two 4-bromophenyl groups, exhibits a hyper-Rayleigh scattering (βHRS) value of 25 × 10⁻³⁰ cm⁴·statvolt⁻¹ . This is half the βHRS of the dibenzylideneacetone derivative 4-DMDBA (50 × 10⁻³⁰ cm⁴·statvolt⁻¹), suggesting that ethynyl-linked systems like 4-[(4-Bromophenyl)ethynyl]benzonitrile may outperform chalcones due to enhanced conjugation and reduced steric hindrance.
Oxazole and Isoxazole Derivatives
The oxazole-based compound 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile achieves a βHRS of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, attributed to its extended π-backbone . However, the ethynyl-linked benzonitrile framework in this compound could offer superior NLO activity due to the absence of heterocyclic ring strain.
Table 1: NLO Performance Comparison
Electronic and Thermal Properties
Silyl-Substituted Analogues
4-[(Trimethylsilyl)ethynyl]benzonitrile exhibits a melting point of 170–172°C (EtOH recrystallization) . The trimethylsilyl group enhances solubility in organic solvents, facilitating synthetic applications. In contrast, bromophenyl substitution likely increases thermal stability due to halogen-induced molecular packing.
Pharmaceutical Relevance
Compound 4j (4-(3-(4-bromophenyl)isoxazol-5-yl)benzonitrile) is synthesized as a pharmaceutical intermediate, leveraging the isoxazole ring’s bioactivity . The ethynyl linker in this compound could similarly serve as a scaffold for targeted drug delivery or enzyme inhibition.
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